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Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase
that plays a critical role in various cellular processes, including DNA repair, genome stability,
metabolism, and inflammation.[1][2] Its involvement in aging and age-related diseases has
made it a significant target for therapeutic development.[3][4] The CRISPR-Cas9 system offers
a powerful tool for precisely editing the SIRT6 gene, enabling researchers to elucidate its
functions through loss-of-function studies. These application notes provide detailed protocols
for utilizing CRISPR-Cas9 to knock out SIRTG6 in cellular models and for subsequently
assessing the functional consequences.

. CRISPR-Cas9 Mediated Knockout of SIRT6

This section outlines the workflow for generating SIRT6 knockout cell lines using the CRISPR-
Cas9 system.

Experimental Workflow Diagram
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Caption: Workflow for generating and validating SIRT6 knockout cell lines.

Protocol 1: Guide RNA (gRNA) Design and Vector

Construction
¢ gRNA Design:

o lIdentify the target region within the SIRT6 gene. Early exons are often targeted to ensure
a frameshift mutation leading to a non-functional protein.[5]

o Use online gRNA design tools (e.g., GenScript's gRNA design tool, SnapGene) to identify
potential 20-nucleotide gRNA sequences.[6][7] These tools help predict on-target
efficiency and potential off-target effects.

o Atypical gRNA target site is followed by a Protospacer Adjacent Motif (PAM) sequence
(e.g., NGG for Streptococcus pyogenes Cas9).[7][8]

o Example human SIRT6 gRNA sequence: 5-CACCGGCTGTCGCCGTACGCGGACA-3'.[9]
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» Vector Selection and Cloning:

o Choose a CRISPR-Cas9 vector system. All-in-one vectors expressing both Cas9 and the
gRNA are convenient.[10] Options include plasmid-based systems for transient or stable
expression, or viral vectors (e.g., lentivirus) for difficult-to-transfect cells.[10][11]

o Synthesize oligonucleotides corresponding to the designed gRNA sequence with
appropriate overhangs for cloning into the chosen vector.

o Anneal the complementary oligonucleotides and ligate them into the linearized CRISPR-
Cas9 vector according to the manufacturer's protocol.

o Transform the ligated product into competent E. coli and select for positive clones.

o Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Delivery of CRISPR-Cas9 Components into
Cells

The choice of delivery method depends on the cell type and experimental goals.[12][13]

e Plasmid Transfection (for easily transfectable cells):

o

Culture cells to 70-90% confluency in a suitable format (e.g., 6-well plate).

[¢]

On the day of transfection, mix the SIRT6 gRNA/Cas9 plasmid with a transfection reagent
(e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

[¢]

Incubate the DNA-lipid complex at room temperature.

[¢]

Add the complex dropwise to the cells.

o

Incubate for 24-72 hours before proceeding with selection or single-cell cloning.
e Lentiviral Transduction (for primary or hard-to-transfect cells):

o Produce lentiviral particles by co-transfecting HEK293T cells with the SIRT6 gRNA/Cas9
lentiviral vector and packaging plasmids.
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o Harvest the virus-containing supernatant after 48-72 hours.
o Transduce the target cells with the viral supernatant in the presence of polybrene.

o After 24 hours, replace the medium and allow cells to recover.

Protocol 3: Validation of SIRT6 Knockout

e Selection of Edited Cells:

o If the CRISPR vector contains a selection marker (e.g., puromycin resistance), apply the
selection agent to the transfected/transduced cell population.

o To generate clonal cell lines, perform single-cell cloning by limiting dilution or
fluorescence-activated cell sorting (FACS).

e Genomic DNA Analysis:
o Extract genomic DNA from individual clones.
o Amplify the targeted region of the SIRT6 gene by PCR.

o Sequence the PCR products using Sanger sequencing to identify insertions or deletions
(indels) that result in frameshift mutations.

o Western Blot Analysis:
o Prepare whole-cell lysates from wild-type (WT) and potential knockout clones.
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with a primary antibody specific for SIRT6 to confirm the absence of
the protein. Use a loading control (e.g., B-tubulin or GAPDH) to ensure equal protein
loading.[14]

Il. Assays to Determine SIRT6 Function

After successful generation of SIRT6 knockout (KO) cells, various assays can be performed to
investigate the functional consequences.
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Protocol 4: Cell Proliferation and Viability Assays

e Trypan Blue Exclusion Assay:
o Seed equal numbers of WT and SIRT6 KO cells.
o At various time points (e.g., 24, 48, 72 hours), harvest the cells.
o Mix a small volume of cell suspension with an equal volume of 0.4% trypan blue stain.

o Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
CRISPR/Cas9-mediated knockout of SIRT6 in A375 melanoma cells has been shown to
significantly decrease cell growth and viability.[14][15]

o Clonogenic Survival Assay:

[¢]

Seed a low density of WT and SIRT6 KO cells (e.g., 500 cells per well in a 6-well plate).

[e]

Incubate for 1-2 weeks, allowing colonies to form.

o

Fix the colonies with methanol and stain with crystal violet.

[¢]

Count the number of colonies containing at least 50 cells. A marked decrease in the
number of colonies for SIRT6 KO cells suggests a role for SIRT6 in clonogenic survival.
[14]

Protocol 5: DNA Damage and Repair Assays

SIRT6 plays a crucial role in DNA repair.[1][4][16]
o Comet Assay (Single Cell Gel Electrophoresis):

o Treat WT and SIRT6 KO cells with a DNA-damaging agent (e.g., H202 or ionizing
radiation).

o Embed the cells in agarose on a microscope slide.

o Lyse the cells to remove membranes and soluble proteins.
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o

o

Perform electrophoresis under alkaline conditions to separate fragmented DNA from intact
DNA.

Stain with a fluorescent DNA dye and visualize under a microscope. The length of the
"comet tail" is proportional to the amount of DNA damage.

o YH2AX Foci Formation Assay:

o

Grow WT and SIRT6 KO cells on coverslips and treat with a DNA-damaging agent.
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

Incubate with a primary antibody against phosphorylated H2AX (yH2AX), a marker of DNA
double-strand breaks.

Incubate with a fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI and visualize by fluorescence microscopy. Count the
number of yH2AX foci per nucleus.

Protocol 6: SIRT6 Activity Assays

These assays are typically performed on purified SIRT6 protein or in cell lysates to measure its

enzymatic activity, which can be useful for validating inhibitors or activators.

¢ Fluorogenic Deacetylation Assay:

This assay uses a peptide substrate containing an acetylated lysine residue linked to a
fluorophore, such as 7-amino-4-methylcoumarin (AMC).[17][18]

In a multi-well plate, combine the assay buffer, NAD+, the fluorogenic peptide substrate,
and the SIRT6 enzyme source (purified protein or cell lysate).[19]

Incubate the reaction at 37°C.

Add a developer solution that releases the fluorophore from the deacetylated peptide.
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o Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission
wavelength of 450-465 nm.[19]

o HPLC-Based Deacetylation Assay:

Incubate the SIRT6 enzyme with NAD+ and an acetylated peptide substrate (e.qg.,
H3K9AC).[17]

o

Terminate the reaction with an acid (e.g., formic acid).

[¢]

Separate the acetylated and deacetylated peptide products using high-performance liquid

[e]

chromatography (HPLC).

[e]

Quantify the peaks to determine the extent of deacetylation.[17]

lll. SIRT6 Signaling Pathways

SIRT6 is a central regulator of multiple signaling pathways.[3] CRISPR-Cas9-mediated
knockout can be used to investigate its role in these networks.

SIRT6 Signaling Network Diagram
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Caption: Key signaling pathways regulated by SIRT6.

 DNA Damage Repair: SIRT6 is recruited to sites of DNA double-strand breaks where it
activates PARP1 and stabilizes DNA-PKcs to promote repair.[16][20][21][22] It also
deacetylates CtIP, a key factor in homologous recombination.[20]

e Metabolism: SIRT6 represses the transcription of many glycolytic genes by deacetylating
H3K9 at their promoters, thereby acting as a negative regulator of glycolysis.[23] It achieves
this in part by inhibiting the activity of HIF-1a.[23] Consequently, SIRT6 knockout can lead to
increased glucose uptake.[24]

e Inflammation: SIRT6 deacetylates the p65 subunit of NF-kB, which inhibits the expression of
pro-inflammatory genes.[25]
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» Senescence and Aging: SIRT6 helps maintain telomere integrity and prevents cellular

senescence, in part by repressing the cell cycle inhibitor p21.[3][25]

IV. Quantitative Data Summary

The following tables summarize quantitative data from studies using SIRT6 knockout models.

Table 1: Cellular Phenotypes of SIRT6 Knockout in A375 Melanoma Cells

Result in SIRT6 KO

Phenotype Method Reference
vs. WT

Cell Growth & Viability ~ Trypan Blue Exclusion  Significant decrease [14][15]

] ) Colony Formation Marked decrease in
Clonogenic Survival [14]
Assay colony number

Enhanced

Cell Cycle Flow Cytometry accumulation of cells [14]
in G1 phase

S ) Significantly

Tumorigenicity (in Xenograft in nude

decreased tumor [14]

Vivo)

mice

volume and weight

Table 2: Gene Expression Changes Following SIRT6 Knockout in A375 Melanoma Cells

Key Findings in

Gene Category Method Reference
SIRT6 KO vs. WT
Modulation of genes
in angiogenesis,
RT2 Profiler PCR apoptosis, cellular
Cancer-related genes [14]

Array

senescence, EMT,
hypoxia signaling, and

telomere maintenance

Table 3: Metabolic Phenotypes of SIRT6 Knockout Mice
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Key Findings in
Phenotype Mouse Model Reference
SIRT6 KO vs. WT

Blood Glucose 129/SvJ background Severe hypoglycemia [5]
Serum IGF-1 129/SvJ background Reduced IGF-1 levels [5]
] 129/SvJ/BALB/c Significantly lower

Body Weight ) [24]
background body weight

GLUT1 Expression 129/SvJ/BALB/c Twofold higher RNA 4]

(Muscle) background expression

) 129/SvJ/BALBI/c Significantly lower in

Basal Insulin [24]

background males
Conclusion

The CRISPR-Cas9 system provides a robust and precise method for investigating the
multifaceted functions of SIRT6. By generating knockout cell lines and employing the detailed
protocols outlined in these application notes, researchers can effectively dissect the roles of
SIRT6 in cellular homeostasis, disease progression, and as a potential therapeutic target. The
ability to create specific genetic modifications, combined with a suite of functional assays, will
continue to advance our understanding of this critical enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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